Tilnoprofen arbamel
Overview
Description
Tilnoprofen arbamel, also known as Y-23023, is a prodrug developed as a new non-steroidal anti-inflammatory drug (NSAID) by Yoshitomi and Japan Tobacco . It was intended for the treatment of pain in Rheumatoid arthritis but was discontinued .
Synthesis Analysis
Tilnoprofen arbamel is a synthetic drug with antipyretic and analgesic properties, which is made in the laboratory . It is a metabolite of tilnoprofen that has been synthesized to meet the pharmacopoeia standards for purity .Molecular Structure Analysis
The chemical formula of Tilnoprofen arbamel is C20H22N2O4 . Its exact mass is 354.16 and its molecular weight is 354.406 .Chemical Reactions Analysis
Tilnoprofen arbamel is rapidly hydrolysed to an active metabolite, α,2-dimethyl-5H- 1benzopyrano [2,3-b]pyridine-7-acetic acid (M1) following its absorption .Physical And Chemical Properties Analysis
Tilnoprofen arbamel has a density of 1.2±0.1 g/cm3, a boiling point of 528.7±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its molar refractivity is 96.6±0.3 cm3, and it has 6 H bond acceptors and 0 H bond donors .Scientific Research Applications
1. Antibacterial Activity and Pharmacokinetics of Ciprofloxacin
Ciprofloxacin, structurally related to nalidixic acid, is a broad-spectrum antibacterial drug effective against many Gram-negative and some Gram-positive bacteria. It is effective orally or intravenously and shows promise for a range of infections. Resistance development is infrequent except in certain cases like respiratory tract infections in cystic fibrosis patients (Campoli-Richards et al., 1988).
2. Origins of Quinolone Antibacterials
Quinolone antibacterials, including the discovery of nalidixic acid, represent an important class of anti-infectives. The review offers a detailed history of the earliest years of quinolone development, highlighting their significance in modern medicine (Bisacchi, 2015).
3. Pharmaceutical Persistence and Partitioning in Aquatic Environments
A study on the persistence and partitioning of pharmaceuticals, including ibuprofen and indomethacin, in the aquatic environment. It discusses the stability of these drugs under various conditions and their ecological impact (Yamamoto et al., 2009).
4. Mechanism of Quinolone Action and Resistance
This review focuses on the mechanism of action of quinolones, which act by converting their enzyme targets into toxic enzymes. It discusses the rise in quinolone resistance, which threatens the utility of this drug class, and suggests approaches for designing new drugs to combat resistant strains (Aldred et al., 2014).
5. Pharmaceutical Compounds in Seawater
The presence of various pharmaceutical compounds, including antibiotics like ciprofloxacin and anti-inflammatories, in seawater samples from Gran Canaria Island is assessed, highlighting environmental concerns related to pharmaceutical contamination (Afonso-Olivares et al., 2013).
6. Mechanisms of Resistance to Quinolones
This paper discusses the established mechanisms of quinolone resistance, focusing on target alterations and decreased drug accumulation, as well as the emergence of mobile elements carrying the qnr gene, conferring resistance to quinolones (Ruiz, 2003).
Future Directions
properties
IUPAC Name |
[2-(dimethylamino)-2-oxoethyl] 2-(2-methyl-5H-chromeno[2,3-b]pyridin-7-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-12-5-6-15-10-16-9-14(7-8-17(16)26-19(15)21-12)13(2)20(24)25-11-18(23)22(3)4/h5-9,13H,10-11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKRMJAETCUYKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CC3=C(O2)C=CC(=C3)C(C)C(=O)OCC(=O)N(C)C)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048852 | |
Record name | Mepranoprofen arbamel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tilnoprofen arbamel | |
CAS RN |
118635-52-2 | |
Record name | Tilnoprofen arbamel | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118635-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tilnoprofen arbamel [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118635522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepranoprofen arbamel | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TILNOPROFEN ARBAMEL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY45T0EF6G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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